molecular formula C21H26N8 B6459158 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549056-88-2

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No. B6459158
CAS RN: 2549056-88-2
M. Wt: 390.5 g/mol
InChI Key: QFMWDPIAKLTFPJ-UHFFFAOYSA-N
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Description

The compound “4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, a piperazine ring, and a tetrahydroquinazoline ring .

Scientific Research Applications

Antitubercular Activity

The synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole led to potent antitubercular agents. Notably, compounds 80a, 80b, 81a, 82a, and 83a demonstrated significant activity against Mycobacterium tuberculosis strains .

Antileishmanial Potential

Pyrazole-bearing compounds have garnered attention for their antileishmanial effects. While specific studies on our compound are scarce, its structural features suggest potential in combating leishmaniasis .

Biological Applications

Imidazole derivatives, including our compound, often exhibit diverse biological activities. These include antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. While direct data on our specific compound are limited, its imidazole-based structure suggests similar potential .

Multicomponent Synthesis Strategies

Researchers have employed various synthetic routes to access pyrazole-containing compounds. These strategies include multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. Understanding these synthetic pathways can aid in designing novel derivatives .

Future Directions

The future directions for this compound could involve further studies on its synthesis, structure, and potential biological activities. Given the biological activities observed in related compounds, it may be worthwhile to explore the potential of this compound as a pharmacological agent .

properties

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8/c1-15-13-16(2)29(26-15)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21-17-5-3-4-6-18(17)22-14-23-21/h7-8,13-14H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWDPIAKLTFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

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